![molecular formula C11H11N3O3S2 B2611572 5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034290-02-1](/img/structure/B2611572.png)
5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
The compound “5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), sulfur (S), nitrogen (N), and oxygen (O) atoms. The compound contains a benzo[c][1,2,5]thiadiazole moiety, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions such as Suzuki coupling or azide–alkyne cycloaddition . These methods allow for the creation of complex structures with multiple functional groups.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the sulfonyl group might be reactive towards nucleophiles, and the azabicycloheptane moiety might undergo reactions typical of cyclic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to study its thermal properties .Scientific Research Applications
Optical Properties in Polymer Research
The incorporation of the benzo[c][1,2,5]thiadiazole moiety in the hyperbranched polymer structure resulted in a red-shift of the maximum absorption wavelength and an increase in the solution-photoluminescence quantum yield . This indicates an extension of the conjugation length .
Organic Electronics and Optoelectronics
Conjugated polymers containing 3-hexylthiophene, triphenylamine and benzo[c][1,2,5]thiadiazole in the main chain or side chain have received much attention because of their unique properties derived from those units . These materials exhibited as great organic semiconductors which can be used as hole-transporting materials in thin layer eletro-optical devices .
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended for use in materials science, its properties would depend on its molecular structure .
Future Directions
The future directions for research on this compound would likely depend on its intended application. For example, if it shows promise as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties . If it’s intended for use in materials science, future research might focus on optimizing its physical properties or developing new synthesis methods .
properties
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c15-19(16,14-5-8-4-7(14)6-17-8)10-3-1-2-9-11(10)13-18-12-9/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPVHJWDFDGGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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